4-Tert-butylphenylmagnesium bromide
Overview
Description
4-Tert-butylphenylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound used in chemical synthesis. These reagents are known for their role in forming carbon-carbon bonds, an essential process in the construction of complex organic molecules. Although the provided papers do not directly discuss 4-tert-butylphenylmagnesium bromide, they do provide insights into the behavior of similar organomagnesium compounds, which can be extrapolated to understand the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of organomagnesium compounds typically involves the reaction of an alkyl or aryl halide with magnesium metal in a suitable solvent. Paper discusses the use of various butylmagnesium bromides and chlorides, including tert-butylmagnesium bromide, to prepare poly(methyl methacrylate) (PMMA). The synthesis process is sensitive to solvent composition and halide content, which can influence molecular weight distribution and polymerization rate. This suggests that the synthesis of 4-tert-butylphenylmagnesium bromide would also require careful control of reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of organomagnesium compounds is characterized by a carbon-magnesium bond. In paper , the structure of a related compound, 4-(tert-butyl)-4-nitro-1,1-biphenyl, is determined using X-ray diffraction, which reveals a monoclinic crystal system. While this compound is not a Grignard reagent, the tert-butyl group's influence on the molecular structure can be informative. The bulky tert-butyl group can affect the packing and stability of the molecule, which may also be relevant for the structure of 4-tert-butylphenylmagnesium bromide.
Chemical Reactions Analysis
Grignard reagents are highly reactive and can participate in a variety of chemical reactions. Paper describes the use of di-tert-butylmagnesium, a related compound, as a carbon-centered base for the preparation of silyl enol ethers from ketones. This demonstrates the potential of tert-butylmagnesium compounds to act as bases or nucleophiles in organic synthesis. Therefore, 4-tert-butylphenylmagnesium bromide is likely to be useful in similar reactions, such as the addition to carbonyl compounds to form alcohols.
Physical and Chemical Properties Analysis
The physical and chemical properties of Grignard reagents like 4-tert-butylphenylmagnesium bromide are influenced by their molecular structure and the nature of the organic substituents attached to the magnesium. The papers do not provide specific data on the physical properties of 4-tert-butylphenylmagnesium bromide, but based on the general characteristics of Grignard reagents, it can be inferred that it would be sensitive to moisture and air, requiring anhydrous conditions and inert atmospheres for handling and storage. The presence of the tert-butyl group may confer additional steric bulk, affecting reactivity and solubility.
Scientific Research Applications
Polymer Synthesis
4-Tert-butylphenylmagnesium bromide has been utilized in the synthesis of isotactic and stereoblock poly(methyl methacrylates) (PMMA). Researchers found that using different butylmagnesium bromides, including tert-butylmagnesium bromide, in varying solvent compositions can yield highly isotactic PMMA. This process involves controlling the stereochemistry and molecular weight distribution of the polymer (Allen & Mair, 1984).
Chemical Equilibrium Studies
The Schlenk equilibrium of tert-butylmagnesium bromide in tetrahydrofuran (THF) was extensively studied through NMR determination. This research provided insights into the thermodynamic parameters of the equilibrium, which are essential for understanding the behavior of these compounds in various chemical reactions (Allen, Hagias, Mair, & Williams, 1984).
Steric Effects in Chemical Structures
The Grignard reaction of 2,4,6-tri(tert-butyl)phenylmagnesium bromide with zinc dichloride in THF was investigated to understand the influence of steric demand of substituents on the structures and reactivity of diarylzinc compounds. This research provides valuable insights into how steric hindrance affects the chemical properties and reactivity of complex organometallic structures (Westerhausen, Ossberger, Alexander, & Ruhlandt-Senge, 2005).
Application in Glycoside Synthesis
4-Tert-butylphenylmagnesium bromide has been used in the synthesis of alpha- and beta-C-Aryl Delta(2)-Glycopyranosides. This process involves the treatment of p-tert-butylphenyl Delta(2)-Glycopyranosides with arylmagnesium bromides, showcasing the compound's utility in complex organic synthesis and carbohydrate chemistry (Moineau, Bolitt, & Sinou, 1998).
In Organometallic Syntheses
The compound has been referenced in the synthesis of various organometallic compounds, such as oxazolidinones and other complex molecules. This indicates its versatility in forming carbon-metal bonds, which are pivotal in organometallic chemistry (Brenner, Vecchia, Leutert, & Seebach, 2003).
In Fluorescent Chemical Sensing
4-Tert-butylphenylmagnesium bromide has been used in the synthesis of a novel near-infrared (NIR) region fluoride sensor. The compound's reactivity with other chemical entities was exploited to develop a sensor with a specific and rapid response to fluoride ions in solution and living cells (Zou, Liu, Mack, Wang, Tian, Lu, Li, & Shen, 2014).
Molecular Electronics
In the field of molecular electronics, 4-tert-butylphenylmagnesium bromide serves as a building block for thiol end-capped molecular wires. Its role in creating efficient synthetic transformations for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires highlights its importance in advancing electronic material science (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).
Safety And Hazards
properties
IUPAC Name |
magnesium;tert-butylbenzene;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.BrH.Mg/c1-10(2,3)9-7-5-4-6-8-9;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWSITPEDQPZNZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=[C-]C=C1.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrMg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butylphenylmagnesium bromide | |
CAS RN |
63488-10-8 | |
Record name | 63488-10-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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